molecular formula C13H17ClN2 B1492130 4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine CAS No. 1412957-30-2

4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine

Cat. No. B1492130
CAS RN: 1412957-30-2
M. Wt: 236.74 g/mol
InChI Key: GFFLGYPOCVALGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-6-cyclohexyl-2-cyclopropylpyrimidine” is a chemical compound with the molecular formula C13H17ClN2 . It has a molecular weight of 236.74 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring substituted with a chlorine atom, a cyclohexyl group, and a cyclopropyl group .

Scientific Research Applications

Antiviral Activity of Pyrimidine Derivatives

Research on pyrimidine derivatives, such as those involving substitutions at positions 2, 4, and 6 of the pyrimidine ring, has demonstrated potential antiviral properties. For instance, Holý et al. (2002) explored the antiviral activity of 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, finding that certain isomers inhibited the replication of herpes and retroviruses, including HIV-1 and HIV-2, with pronounced activity against the latter (Holý et al., 2002).

Electrochemical Synthesis of Arylpyrimidines

In the realm of synthetic chemistry, Sengmany et al. (2011) reported an electrochemical method for the synthesis of 4-amino-6-arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides, demonstrating a novel pathway for creating functionalized pyrimidine derivatives under mild conditions (Sengmany et al., 2011).

Green Synthesis of Pyrimidines

Gupta et al. (2014) focused on an environmentally friendly synthesis of multifunctional 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines using green chemistry techniques, highlighting the sustainable approach to synthesizing complex pyrimidines with potential biological activities (Gupta et al., 2014).

properties

IUPAC Name

4-chloro-6-cyclohexyl-2-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2/c14-12-8-11(9-4-2-1-3-5-9)15-13(16-12)10-6-7-10/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFLGYPOCVALGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=NC(=N2)C3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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